

# (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS number lookup

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## Compound of Interest

Compound Name:	(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Cat. No.:	B151283

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An In-depth Technical Guide to **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperazine core makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. Piperazine derivatives are integral to numerous approved drugs, offering advantages such as improved physicochemical properties, enhanced biological activity and selectivity, and favorable pharmacokinetic profiles. This technical guide provides comprehensive information on its chemical properties, synthesis, and applications, particularly its role as a building block for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

## Chemical Identification and Properties

The specific enantiomer **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate** is most accurately identified by the CAS Number 309915-46-6. It is crucial to distinguish this from related structures, such as the racemic mixture (CAS No. 194032-41-2) or its hydrochloride salt (CAS No. 1523541-79-8).

## Quantitative Data Summary

A summary of the key physicochemical properties for **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate** is presented below.

Property	Value	Reference(s)
CAS Number	309915-46-6	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	214.30 g/mol	<a href="#">[1]</a>
Density	0.970 g/cm <sup>3</sup>	
Boiling Point	280 °C at 760 mmHg	
Flash Point	123 °C	
Appearance	White to yellow solid or liquid	
Purity	Typically ≥95%	
Storage	Room temperature, under inert atmosphere, protected from light	

## Experimental Protocols

This section details the synthetic procedures for the preparation of **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate** and a general protocol for its subsequent functionalization, a common step in drug discovery workflows.

### Protocol 1: Multi-step Synthesis of **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate**

This synthesis is a multi-step process starting from L-alanine methyl ester hydrochloride.[\[2\]](#)

Step 1: Synthesis of (S)-methyl 2-(benzylamino)propanoate

- Dissolve L-alanine methyl ester hydrochloride (15.0 g, 107 mmol) in N,N-dimethylformamide (150 mL).
- Add potassium carbonate (32.5 g, 235 mmol) and benzyl bromide (18.4 g, 107 mmol) to the solution.
- Stir the mixture overnight at 80°C.
- After the reaction, perform an appropriate work-up (e.g., aqueous quench, extraction with an organic solvent, and purification) to isolate the product.

#### Step 2: Coupling with Boc-D-alanine

- Dissolve the (S)-methyl 2-(benzylamino)propanoate (9.28 g, 48.1 mmol) in dichloromethane (100 mL).
- Add Boc-D-alanine (10 g, 52.9 mmol), 4-dimethylaminopyridine (587 mg, 4.81 mmol), and EDCI (11 g, 57.7 mmol) under ice cooling.
- Stir the reaction mixture at room temperature overnight.
- Work-up the reaction by extraction with chloroform, washing with 5% citric acid solution, water, and saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

#### Step 3: Deprotection and Cyclization

- Dissolve the product from Step 2 (9.34 g, 25.6 mmol) in dichloromethane (100 mL).
- Add trifluoroacetic acid (14.6 g, 128 mmol) under ice cooling and stir at room temperature overnight.
- Concentrate the reaction mixture under reduced pressure.
- Add methanol (40 mL) and a saturated aqueous sodium bicarbonate solution under ice cooling to adjust the pH to 8.

- Stir the mixture at 80°C to induce cyclization, forming (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione.

#### Step 4: Reduction to (2R,5S)-1-benzyl-2,5-dimethylpiperazine

- In an argon atmosphere, dissolve the piperazine-2,5-dione from Step 3 (4.05 g, 17.4 mmol) in tetrahydrofuran (70 mL).
- Add lithium aluminum hydride (993 mg, 26.2 mmol) under ice cooling.
- Stir at room temperature for 10 minutes, then at 80°C for 4 hours.
- Add additional lithium aluminum hydride if necessary and continue heating until the reaction is complete.
- Carefully quench the reaction with water and stir overnight. Isolate the product after work-up.

#### Step 5: Boc Protection

- Dissolve (2R,5S)-1-benzyl-2,5-dimethylpiperazine (3.52 g, 17.2 mmol) in tetrahydrofuran (50 mL).
- Under ice cooling, add triethylamine (2.12 g, 20.9 mmol) followed by di-tert-butyl carbonate (4.56 g, 20.9 mmol).
- Stir for 15 minutes at 0°C, then for 5.5 hours at room temperature.
- Add water and extract with ethyl acetate. Wash the organic layer with saturated brine, dry over sodium sulfate, and concentrate.
- Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the title compound.

#### Step 6: Debenzylation

- Dissolve the Boc-protected compound from Step 5 (2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.

- Add 10% palladium on carbon (670 mg) and formic acid (1.5 g, 32.9 mmol).
- Stir at room temperature for 2 hours.
- Filter the reaction mixture through Celite and concentrate under reduced pressure.
- Add chloroform and saturated aqueous sodium bicarbonate solution to the residue, extract with chloroform, dry over sodium sulfate, and concentrate to obtain the final product, **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate**.

## Protocol 2: General N-Alkylation of the Piperazine Core

The deprotected secondary amine of the title compound is a key functional handle for further elaboration. The following is a general protocol for its N-alkylation.

- Materials:
  - **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate** (1.0 eq)
  - Alkyl halide (e.g., R-Br or R-I) (1.1 eq)
  - Anhydrous base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
  - Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
- Procedure:
  1. To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate** and the anhydrous solvent.
  2. Add the anhydrous base to the stirred solution/suspension.
  3. Slowly add the alkyl halide to the reaction mixture.
  4. Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS.
  5. Upon completion, cool the reaction to room temperature.

6. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
7. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
8. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
9. Purify the crude product by column chromatography to yield the N-alkylated derivative.

## Applications in Drug Development

Chiral piperazine scaffolds are prevalent in a wide range of pharmaceuticals. The specific stereochemistry of **(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate** allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets.

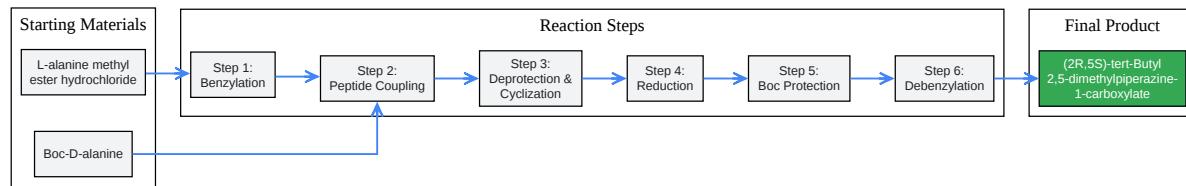
One of the most advanced applications for this building block is in the construction of Proteolysis Targeting Chimeras (PROTACs).<sup>[3]</sup> PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.<sup>[4]</sup> This technology has the potential to address protein targets previously considered "undruggable."<sup>[4]</sup>

The title compound serves as a rigid, chiral linker component in a PROTAC, connecting the target-binding ligand to the E3 ligase-recruiting ligand. The stereochemistry and conformation of this linker are critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the target protein.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the multi-step synthesis of the title compound.

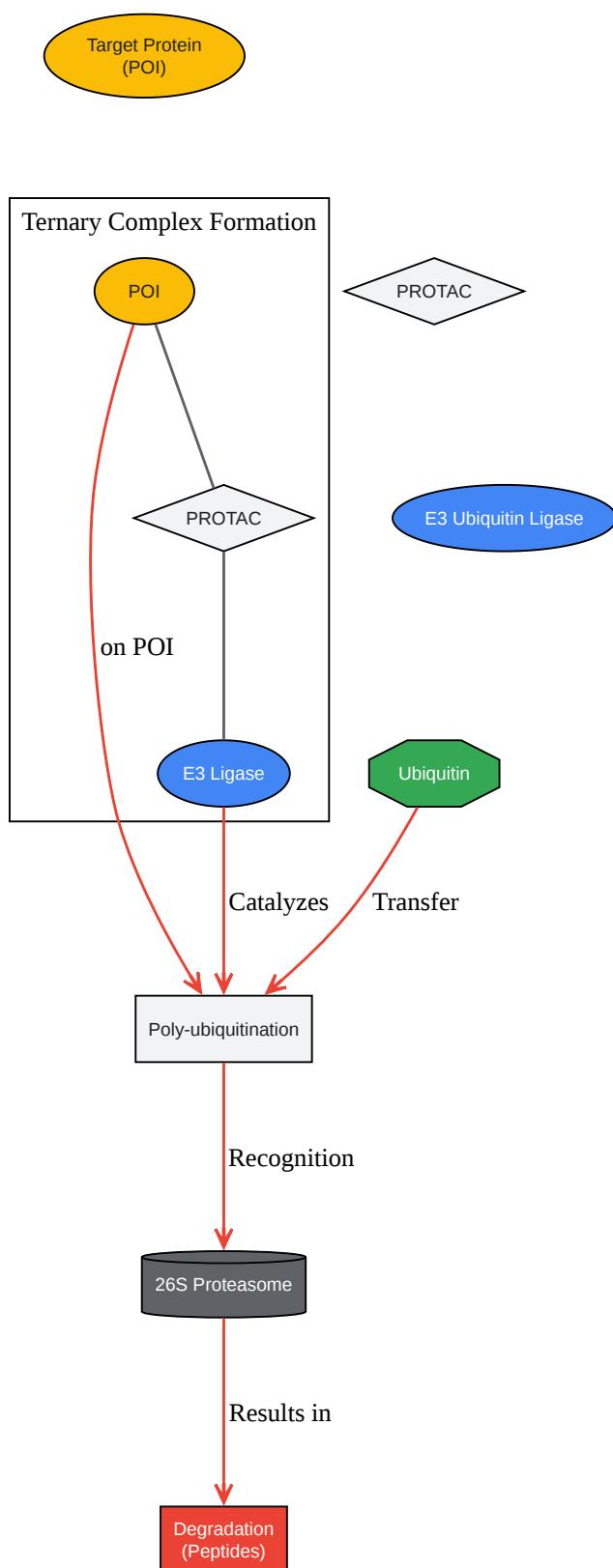


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Caption: Multi-step synthesis workflow for the target compound.

## PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC, potentially synthesized using the title compound as a linker, induces protein degradation.



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Caption: General mechanism of action for a PROTAC molecule.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)